molecular formula C7H11ClO4 B8566733 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate

1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate

Cat. No.: B8566733
M. Wt: 194.61 g/mol
InChI Key: BALIJYGAQGNGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate is a specialized ester derivative containing a reactive chlorocarbonyl group. It is primarily utilized in synthetic organic chemistry, particularly in the preparation of complex esters for pharmaceutical applications. For example, it has been employed in patented methods for synthesizing novel fluconazole derivatives, though detailed bioactivity data remain undisclosed . Its structure combines an isobutyrate moiety with a chlorocarbonyl-functionalized ethyl group, distinguishing it from simpler esters like ethyl isobutyrate.

Properties

Molecular Formula

C7H11ClO4

Molecular Weight

194.61 g/mol

IUPAC Name

1-carbonochloridoyloxyethyl 2-methylpropanoate

InChI

InChI=1S/C7H11ClO4/c1-4(2)6(9)11-5(3)12-7(8)10/h4-5H,1-3H3

InChI Key

BALIJYGAQGNGDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate can be synthesized through the reaction of isobutyric acid with acetic anhydride and phosgene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, it targets nucleophilic sites on other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Utility : The target compound’s role in synthesizing fluconazole analogs highlights its niche in drug development, though patent literature lacks mechanistic or yield data .
  • Toxicological Data: Ethyl isobutyrate has well-characterized hazards, whereas this compound requires further testing for carcinogenicity, reproductive toxicity, and environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.